molecular formula C8H14Cl2N2 B6263188 (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride CAS No. 2193052-17-2

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride

Cat. No.: B6263188
CAS No.: 2193052-17-2
M. Wt: 209.11 g/mol
InChI Key: MOUVDOSWBGJREX-KLXURFKVSA-N
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Description

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to produce the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

2193052-17-2

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

(1S)-N-methyl-1-pyridin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

MOUVDOSWBGJREX-KLXURFKVSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)NC.Cl.Cl

Canonical SMILES

CC(C1=CC=NC=C1)NC.Cl.Cl

Purity

95

Origin of Product

United States

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